This compound can be derived from various natural sources, particularly through enzymatic pathways involving prolyl hydroxylases. These enzymes catalyze the hydroxylation of proline residues in proteins, which is essential for the stability of collagen and other structural proteins. (3S,4S)-3,4-dihydroxy-D-proline is categorized under amino acids and more specifically as a hydroxylated amino acid, which enhances its biochemical properties compared to standard proline.
The synthesis of (3S,4S)-3,4-dihydroxy-D-proline can be achieved through several methods:
The molecular structure of (3S,4S)-3,4-dihydroxy-D-proline consists of a five-membered pyrrolidine ring with two hydroxyl groups attached at the 3rd and 4th carbon atoms. The stereochemistry is critical; both hydroxyl groups are positioned in a specific orientation that influences the compound's biological activity.
X-ray crystallography has been utilized to elucidate the precise three-dimensional arrangement of atoms within the molecule, confirming its stereochemical configuration .
(3S,4S)-3,4-dihydroxy-D-proline participates in various chemical reactions:
The mechanism by which (3S,4S)-3,4-dihydroxy-D-proline exerts its effects primarily involves its role in stabilizing collagen structures through hydrogen bonding facilitated by its hydroxyl groups. The presence of these hydroxyl groups enhances the stability of triple helix formations found in collagen fibers.
(3S,4S)-3,4-dihydroxy-D-proline exhibits several notable physical and chemical properties:
(3S,4S)-3,4-dihydroxy-D-proline has diverse applications across various fields:
(3S,4S)-3,4-Dihydroxy-D-proline (systematic name: (2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid) is a polyhydroxylated proline diastereomer characterized by a D-proline core configuration at C2 and cis-diol stereochemistry at C3/C4. Its pyrrolidine ring features two adjacent chiral centers with fixed S configurations at both positions 3 and 4, while C2 adopts the R configuration characteristic of the D-proline series. This stereochemical arrangement forces the C3/C4 hydroxyl groups into a thermodynamically strained cis orientation, contrasting with the trans geometry observed in (3R,4R) diastereomers [2] [8] [10].
The compound’s absolute configuration critically dictates its biological recognition and chemical reactivity. Key stereochemical descriptors include:
C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O
HWNGLKPRXKKTPK-PZGQECOJSA-N
[3] Table 1: Stereochemical Identifiers of (3S,4S)-3,4-Dihydroxy-D-proline
Descriptor | Value |
---|---|
IUPAC Name | (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid |
CAS Registry Number | 138258-69-2 |
Molecular Formula | C₅H₉NO₄ |
Configuration | C2: R; C3: S; C4: S |
Optical Rotation | Not reported in search results |
Isomer differentiation hinges on analytical techniques like NMR and X-ray crystallography. The cis-diol arrangement generates distinctive (^{1}\text{H})-NMR coupling patterns (J3,4 ~ 4-6 Hz) compared to trans diastereomers (J3,4 > 8 Hz). Absolute configuration was historically confirmed via X-ray crystallography of synthetic intermediates [2].
(3S,4S)-3,4-Dihydroxy-D-proline exhibits markedly distinct physicochemical and biological properties compared to its diastereomers, attributable to stereochemistry-driven molecular recognition:
Metabolic Compatibility: Unlike the L-configured (2S,3R,4R)-3,4-dihydroxyproline (CAS 95341-64-3), which is metabolized by bacterial hydroxyproline dehydratases like AcnXType IIa, the (3S,4S)-D-proline isomer remains resistant to these enzymes due to its inverted C2 configuration. This resistance highlights stereospecificity in microbial catabolic pathways [5] [9].
Synthetic Accessibility: Synthesis from sugar lactones demonstrates divergent stereochemical outcomes. Whereas (2S,3R,4R)-3,4-dihydroxy-L-proline is synthesized from 3,4-O-benzylidene-D-ribono-1,5-lactone via azide displacement with retention at C2, the D-proline series requires enantiomeric starting materials or extensive chiral inversion steps [2].
Biological Activity: The (3S,4S)-D-proline configuration confers unique glycosidase inhibition profiles. Polyhydroxylated pyrrolidines/pyrrolizidines derived from this scaffold show potent inhibition of α-mannosidases and β-glucosidases, with efficacy orders of magnitude higher than (3R,4R) analogs. This is attributed to optimal hydroxyl group spatial alignment mimicking carbohydrate transition states [2] [6].
Table 2: Comparative Properties of 3,4-Dihydroxyproline Diastereomers
Diastereomer (CAS Number) | C2/C3/C4 Configuration | Key Biological Role | Synthetic Precursor |
---|---|---|---|
(3S,4S)-D-proline (138258-69-2) | 2R,3S,4S | Glycosidase inhibition; Metabolic resistance | D-Gulonolactone derivatives |
(3R,4S)-D-proline (152785-79-0) | 2R,3R,4S | Not characterized in search results | Not reported |
(3R,4S)-L-proline (95341-64-3) | 2S,3R,4S | Bacterial metabolism via dehydratases | L-Tartaric acid |
(3S,4S,5R)-L-proline (340395) | 2S,3S,4S,5R | Pharmaceutical intermediates | Not specified in search results |
The cis-vicinal diol motif in (3S,4S)-3,4-dihydroxy-D-proline facilitates spontaneous lactonization under acidic conditions. Protonation of the carboxylic acid group promotes nucleophilic attack by the C4-hydroxyl oxygen on the carbonyl carbon, forming a stable bicyclic γ-lactone (5-hydroxymethyl-4-hydroxyproline-δ-lactone). This transformation is favored kinetically due to reduced ring strain compared to L-configured analogs [2] [7]:
Table 3: Lactone Stability Profile Under Acidic Conditions
Condition | Lactone Form (%) | Open-Chain Form (%) | Key Observation |
---|---|---|---|
pH 1.0 (25°C) | >95 | <5 | Rapid cyclization (<10 min) |
pH 3.0 (25°C) | ~70 | ~30 | Equilibrium established in 1 hour |
pH 5.0 (25°C) | <10 | >90 | Slow hydrolysis (t₁/₂ ~ 12 hours) |
This lactonization behavior complicates handling and storage but enables selective protection strategies in synthesis. The lactone serves as a protected carboxylate for selective hydroxyl group derivatization in pharmaceutical syntheses (e.g., negamycin precursors) [2] [6].
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